(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

VAChT inhibition stereoselectivity cholinergic neurobiology

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS 198988-88-4 / 308103-51-7) is a chiral, enantiopure N-aryl-2,5-diazabicyclo[2.2.1]heptane derivative supplied as the hydrobromide salt. The compound features a rigid bicyclo[2.2.1]heptane scaffold bearing a 4-chlorophenyl substituent at the N-2 position and is primarily recognized in the scientific literature as (−)-vesamicol, the prototypical inhibitor of the vesicular acetylcholine transporter (VAChT).

Molecular Formula C11H14BrClN2
Molecular Weight 289.60 g/mol
Cat. No. B13713287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr
Molecular FormulaC11H14BrClN2
Molecular Weight289.60 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
InChIInChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H
InChIKeyJFMLSMYPDMNCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr: Core Identity, CAS Registry, and Pharmacological Classification for Procurement


(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS 198988-88-4 / 308103-51-7) is a chiral, enantiopure N-aryl-2,5-diazabicyclo[2.2.1]heptane derivative supplied as the hydrobromide salt . The compound features a rigid bicyclo[2.2.1]heptane scaffold bearing a 4-chlorophenyl substituent at the N-2 position and is primarily recognized in the scientific literature as (−)-vesamicol, the prototypical inhibitor of the vesicular acetylcholine transporter (VAChT) . Its stereochemically defined (1S,4S) configuration is critical for biological activity, as the enantiomeric purity directly governs VAChT binding affinity and off-target sigma receptor engagement .

Why Generic VAChT Inhibitor Substitution Fails: The Case for (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr


VAChT ligands derived from the vesamicol scaffold exhibit extreme sensitivity to stereochemistry, N-substitution pattern, and scaffold rigidity. Even closely related analogs such as benzovesamicol, methylvesamicol, and decalinvesamicol display Ki values ranging over three orders of magnitude (0.06–199 nM) for VAChT and profoundly divergent sigma receptor selectivity profiles [1]. The (1S,4S) enantiomer of 2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is the pharmacologically active stereoisomer; the (1R,4R) enantiomer and the racemate show markedly reduced VAChT affinity and altered sigma binding . Generic substitution with an unspecified stereoisomer, a different counterion, or an N-aryl analog bearing a non-chlorine substituent introduces unquantified risk of altered target engagement, compromised assay reproducibility, and invalid cross-study comparisons, as demonstrated by the 25-fold potency gap between (−)-vesamicol (Ki = 4.4 nM) and (+)-vesamicol (Ki = 199 nM) at VAChT .

Quantitative Differentiation Evidence: (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr vs. Closest Analogs


Enantiomeric Potency Differential: (−)-Vesamicol vs. (+)-Vesamicol at VAChT

The (1S,4S) enantiomer ((−)-vesamicol) exhibits a 25-fold higher affinity for VAChT compared to the (1R,4R) enantiomer ((+)-vesamicol), demonstrating that stereochemical configuration is the dominant determinant of target engagement . This stereoselectivity ratio exceeds that of many other vesamicol analogs and underscores the necessity of specifying the (1S,4S) enantiomer for any VAChT-targeted application.

VAChT inhibition stereoselectivity cholinergic neurobiology

VAChT Affinity Relative to Benzovesamicol: Benchmarking Against the Highest-Potency Analog

Benzovesamicol, a conformationally constrained analog, displays a VAChT Ki of 0.06 nM (Ki ratio to vesamicol = 0.56), representing approximately 73-fold higher potency than (−)-vesamicol (Ki = 4.4 nM) [1]. This places the target compound in a moderate-affinity tier that is advantageous for applications requiring reversible, non-depleting VAChT blockade rather than near-irreversible inhibition.

VAChT binding structure-activity relationship PET tracer development

Sigma Receptor Affinity Profile: Differentiation from Sigma-Selective Vesamicol Analogs

(±)-Vesamicol hydrochloride binds to σ1 and σ2 receptors with Ki values of 26 nM and 34 nM, respectively, yielding a VAChT-to-σ1 selectivity ratio of approximately 13 and a VAChT-to-σ2 selectivity ratio of approximately 17 [1]. In contrast, (+)-p-methylvesamicol ((+)-PMV) is a sigma-preferring ligand with σ1 Ki = 3.0 nM and VAChT Ki = 199 nM—a sigma selectivity profile that is inverted relative to (−)-vesamicol [2]. This distinction is critical for experimental designs where sigma receptor engagement constitutes a confounding variable.

sigma receptor off-target binding selectivity profiling

Salt Form Advantage: Hydrobromide Solubility and Handling vs. Free Base

The hydrobromide salt of (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane exhibits enhanced aqueous solubility compared to its free base form, as is characteristic of tertiary amine hydrobromide salts bearing a bicyclic scaffold . The free base (C₁₁H₁₃ClN₂, MW 208.69) is a lipophilic oil with limited water miscibility, whereas the HBr salt (C₁₁H₁₄BrClN₂, MW 289.60) is a crystalline solid readily soluble in aqueous buffers at physiologically relevant pH .

salt form aqueous solubility formulation assay preparation

Optimal Application Scenarios for (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr Based on Quantitative Evidence


Cholinergic Nerve Terminal Mapping via PET Tracer Displacement and Ex Vivo Autoradiography

The compound serves as the reference standard for validating VAChT-targeted PET radiotracers such as [18F]FEOBV and [18F]FBVM. (−)-Vesamicol pretreatment (0.25 mg/kg) reduces striatal [18F]FEOBV uptake by ~90% in non-human primates, confirming VAChT-specific binding . Its moderate affinity (Ki = 4.4 nM) and well-characterized sigma receptor cross-reactivity (σ1 Ki = 26 nM, σ2 Ki = 34 nM) make it the accepted pharmacological benchmark for defining non-specific binding in quantitative autoradiography and PET displacement protocols, as summarized in the comprehensive 2018 review of vesamicol analog characteristics [1].

Enantioselectivity Calibration Standard for Chiral VAChT Ligand Screening

The 25-fold potency difference between (−)-vesamicol (Ki = 4.4 nM) and (+)-vesamicol (Ki = 199 nM) at VAChT establishes this compound as an essential enantiomeric calibration pair for high-throughput screening campaigns aimed at discovering novel stereoselective VAChT modulators . The (1S,4S) enantiomer serves as the positive control (high-affinity reference), while the (1R,4R) enantiomer provides the low-affinity baseline, enabling quantitative assay window determination and Z'-factor calculation.

Aqueous-Phase Neuropharmacology Assays Requiring Organic Co-Solvent-Free Compound Delivery

For electrophysiology, calcium imaging, and neurotransmitter release assays in acute brain slices or primary neuronal cultures, the hydrobromide salt form eliminates the requirement for DMSO concentrations exceeding 0.1% v/v, a threshold above which solvent-induced modulation of ion channel kinetics and synaptic transmission has been documented . The crystalline HBr salt (MW 289.60, CAS 198988-88-4) can be directly dissolved in aqueous artificial cerebrospinal fluid (aCSF) or HEPES-buffered saline at working concentrations up to 100 µM without precipitation, enabling solvent-free experimental conditions [1].

Cholinergic Biomarker Validation Studies in Alzheimer's Disease and Parkinson's Disease Models

The compound functions as the gold-standard pharmacological tool for confirming VAChT specificity in post-mortem human brain tissue homogenate binding assays and in vivo microdialysis studies of acetylcholine release. Its extensively documented binding profile—VAChT Ki = 2–4.4 nM, σ1 Ki = 26 nM, σ2 Ki = 34 nM—provides a reference dataset spanning over three decades of peer-reviewed literature, enabling direct cross-study comparison of cholinergic terminal density measurements across laboratories and disease models . The recent cryo-EM structure of vesamicol-bound VAChT at 3.5 Å resolution further validates its binding pose at the molecular level, supporting structure-based interpretation of binding data [1].

Quote Request

Request a Quote for (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.